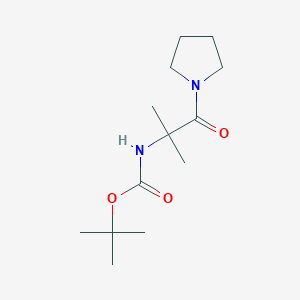
Tert-butyl 2-methyl-1-oxo-1-(pyrrolidin-1-yl)-propan-2-ylcarbamate
Cat. No. B8516851
M. Wt: 256.34 g/mol
InChI Key: GZIIUJBFAGFLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08361998B2
Procedure details


To a solution of tert-butyl 2-methyl-1-oxo-1-(pyrrolidin-1-yl)propan-2-ylcarbamate (Compound F5) (2.696 g, 10.52 mmol) in THF (20 mL) was a 1M LAH in THF (42.1 mL, 42.07 mmol) solution dropwise added (over approximately 10 min) at 0° C. under a nitrogen atmosphere. The resultant mixture was stirred at rt for 1 h and heated at 40° C. over night. The reaction was cooled to 0° C. and Na2SO4×10H2O followed by NaOH (2M, 2 mL) was added. The mixture was diluted with Et2O (100 mL) and the resultant mixture was filtered. The solids were washed with Et2O (3×50 mL). To the filtrate was HCl (1.25 N aq. solution, 15 mL) in EtOH added. The filtrate was concentrated and the residue mixed with EtOH (60 mL). The EtOH was removed under reduced pressure. IPA (30 mL) was added and the mixture sonicated for 2 min. After filtration was the title compound (1.89 g, 96%) obtained as a HCl salt. 1H NMR (400 MHz, CDCl3) δ 1.00, 1.71, 2.29, 2.41, 2.63. Total no of protons: 19.
Quantity
2.696 g
Type
reactant
Reaction Step One



[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four






Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([NH:11][C:12](=O)OC(C)(C)C)([CH3:10])[C:3](=O)[N:4]1[CH2:8][CH2:7][CH2:6][CH2:5]1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[O-]S([O-])(=O)=O.[Na+].[Na+].[OH-].[Na+]>C1COCC1.CCOCC>[CH3:12][NH:11][C:2]([CH3:10])([CH3:1])[CH2:3][N:4]1[CH2:8][CH2:7][CH2:6][CH2:5]1 |f:1.2.3.4.5.6,7.8.9,10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.696 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(N1CCCC1)=O)(C)NC(OC(C)(C)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(N1CCCC1)=O)(C)NC(OC(C)(C)C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Step Four
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Seven
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Eight
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Nine
|
Name
|
|
|
Quantity
|
42.1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
dropwise added (over approximately 10 min) at 0° C. under a nitrogen atmosphere
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resultant mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The solids were washed with Et2O (3×50 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue mixed with EtOH (60 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The EtOH was removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
IPA (30 mL) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture sonicated for 2 min
|
|
Duration
|
2 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC(CN1CCCC1)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
